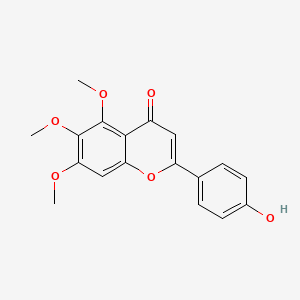

2-(4-hydroxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one is a trimethoxyflavone that is flavone substituted by methoxy groups at positions 5, 6 and 7 and a hydroxy group at position 4'. It is a trimethoxyflavone and a monohydroxyflavone. It derives from a flavone.

4'-Hydroxy-5,6,7-trimethoxyflavone

CAS No.: 6938-18-7

Cat. No.: VC1597715

Molecular Formula: C18H16O6

Molecular Weight: 328.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6938-18-7 |

|---|---|

| Molecular Formula | C18H16O6 |

| Molecular Weight | 328.3 g/mol |

| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one |

| Standard InChI | InChI=1S/C18H16O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-4-6-11(19)7-5-10/h4-9,19H,1-3H3 |

| Standard InChI Key | PJRWXHDCKWSIRU-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC |

| Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC |

Introduction

Chemical Properties and Structure

Structural Characteristics

4'-Hydroxy-5,6,7-trimethoxyflavone consists of two phenyl rings (A and B) connected by a pyran ring (C). The compound features three methoxy groups at positions 5, 6, and 7 on the A ring, while a hydroxyl group is located at position 4' on the B ring. This specific substitution pattern differentiates it from other related flavonoids .

Physicochemical Properties

The physical and chemical properties of 4'-Hydroxy-5,6,7-trimethoxyflavone are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C18H16O6 |

| Molecular Weight | 328.3 g/mol |

| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one |

| CAS Number | 6938-18-7 |

| Stereochemistry | ACHIRAL |

| Optical Activity | NONE |

| Defined Stereocenters | 0 / 0 |

| E/Z Centers | 0 |

| Charge | 0 |

| Solubility | Practically insoluble in water, relatively neutral molecule |

The compound is considered to be practically insoluble in water and is a relatively neutral molecule.

Structural Identifiers

Various structural identifiers are essential for the unambiguous identification of 4'-Hydroxy-5,6,7-trimethoxyflavone in scientific literature and databases, as shown in Table 2.

| Identifier Type | Value |

|---|---|

| PubChem CID | 243759 |

| InChI | InChI=1S/C18H16O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-4-6-11(19)7-5-10/h4-9,19H,1-3H3 |

| InChIKey | PJRWXHDCKWSIRU-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC |

| ChEBI ID | CHEBI:79510 |

| NSC Number | 53906 |

| DSSTox Substance ID | DTXSID40219472 |

Occurrence and Biosynthesis

Biosynthesis

Related Flavonoid Compounds

Structural Comparison

4'-Hydroxy-5,6,7-trimethoxyflavone belongs to a larger family of structurally related flavonoids. Table 3 provides a comparison of this compound with several related flavonoids that differ in the positioning of methoxy and hydroxyl groups.

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| 4'-Hydroxy-5,6,7-trimethoxyflavone | C18H16O6 | Methoxy groups at 5,6,7; Hydroxy at 4' |

| 5-Hydroxy-3',4',7-trimethoxyflavone | C18H16O6 | Methoxy groups at 3',4',7; Hydroxy at 5 |

| 3-Hydroxy-5,7,4′-trimethoxyflavone | C18H16O6·H2O | Methoxy groups at 5,7,4'; Hydroxy at 3 |

| 4',5,7-Trimethoxyflavone | C18H16O5 | Methoxy groups at 4',5,7; No hydroxy group |

| 7-Hydroxy-5,6,4'-trimethoxyflavone | C18H16O6 | Methoxy groups at 5,6,4'; Hydroxy at 7 |

These structural differences, though subtle, can significantly influence the biological activities and physicochemical properties of these compounds .

Functional Comparison

Different substitution patterns on the flavone skeleton can lead to varying biological activities. For example, 5-Hydroxy-3',4',7-trimethoxyflavone (a structural isomer) has been reported to show a potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP)/ATP-binding cassette subfamily G member 2 (ABCG2) . This suggests that the position of hydroxyl and methoxy groups plays a crucial role in determining the specific biological activities of these flavonoids.

Research on Biological Activities

Comparative Activity with Related Flavonoids

A related compound, 7-Hydroxy-5,6,4'-trimethoxyflavone, was found to exhibit antioxidative activity with an inhibitory percentage of 25.506% ± 0.205% and an inhibition concentration (IC50) of 221 μg/ml . Though this is a different compound with the hydroxyl group at position 7 instead of position 4', it provides context for the potential biological activities that might be expected from 4'-Hydroxy-5,6,7-trimethoxyflavone.

Similarly, research on 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone has demonstrated antitumor activity in glioblastoma cell lines, resulting in G0/G1 cell cycle arrest, reduced cell viability, and reduced cell migratory capacity . These findings suggest that flavones with similar structural features may exhibit significant biological activities.

Analytical Methods for Identification

Spectroscopic Methods

The identification and characterization of 4'-Hydroxy-5,6,7-trimethoxyflavone typically involve various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are used to elucidate the structural details of the compound, determining the positions of methoxy and hydroxyl groups.

-

Mass Spectrometry: Techniques like ESI-TOF (Electrospray Ionization-Time of Flight) can provide molecular weight and fragmentation patterns for structural confirmation.

-

UV-Visible Spectroscopy: Flavonoids typically show characteristic absorption bands corresponding to the benzoyl and cinnamoyl chromophores .

Chromatographic Methods

Chromatographic techniques are commonly employed for the isolation and purification of flavonoids like 4'-Hydroxy-5,6,7-trimethoxyflavone:

-

Silica Gel Chromatography: Used for the separation of flavonoids from plant extracts.

-

High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for both analytical and preparative purposes.

-

Thin-Layer Chromatography (TLC): Often used for initial screening and monitoring of purification processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume